molecular formula C10H13NO2 B1306257 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine CAS No. 122416-41-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Numéro de catalogue B1306257
Numéro CAS: 122416-41-5
Poids moléculaire: 179.22 g/mol
Clé InChI: ABUSRLBOAUOYSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” is a chemical compound with the empirical formula C10H13NO2 . Its molecular weight is 179.22 g/mol . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized through various methods. For instance, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The compound’s IUPAC name is “this compound” and its InChI string is "InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3" . The Canonical SMILES string is "CC(C1=CC2=C(C=C1)OCCO2)N" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.094628657 g/mol . The topological polar surface area is 44.5 Ų , and it has a heavy atom count of 13 .

Applications De Recherche Scientifique

Synthesis of Derivatives and Biofilm Inhibition

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine derivatives have been synthesized and shown to inhibit bacterial biofilm formation. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized, with specific compounds exhibiting inhibitory action against biofilms of Escherichia coli and Bacillus subtilis while displaying mild cytotoxicity (Abbasi et al., 2020).

Antibacterial and Enzyme Inhibition

Derivatives of this compound have been synthesized and evaluated for their antibacterial potential and enzyme inhibitory activity. N-Substituted derivatives exhibited potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

Inhibition of Monoamine Oxidase for Parkinson's Disease Treatment

Certain derivatives of this compound, specifically benzodioxane derivatives, have been found to be potent inhibitors of monoamine oxidase B (MAO-B). This suggests their potential as lead compounds for the development of selective MAO-B inhibitors, which are sought after for the treatment of Parkinson's disease (Engelbrecht et al., 2015).

Antimicrobial and Antifungal Activities

Synthesis of Antibacterial and Antifungal Agents

Derivatives of this compound have shown significant antibacterial and antifungal potential. For example, compounds synthesized by reacting 1,4-benzodioxane-6-amine with various electrophiles demonstrated suitable antibacterial and antifungal potential, indicating their promise as antimicrobial agents (Abbasi et al., 2020).

Therapeutic Applications

Potential Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes

Some N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides have demonstrated moderate inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 Diabetes. This suggests the potential use of these compounds in developing treatments for these conditions (Abbasi et al., 2019).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, with the signal word “Warning” under the GHS07 pictogram . It is also classified under WGK 3 .

Orientations Futures

While specific future directions for “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” were not found in the search results, the synthesis and study of related compounds continue to be an active area of research .

Mécanisme D'action

Propriétés

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSRLBOAUOYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389825
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122416-41-5
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetaldehyde, oxime, (Preparation 5, 10.74 g, 0.0556 mole), and Raney nickel (1 mL) in ammonium hydroxide/methanol (20 mL/200 mL) was hydrogenated (H2, 50 psi) for 48 hours. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The residual oil obtained was diluted with HCl (1N). The aqueous layer was washed with EtOAc (1×250 mL). The aqueous layer was then made basic with NaOH (1N), and extracted with EtOAc (3×200 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered and the resultant filtrate was concentrated in vacuo to provide the title product (7.1 g, 66%) as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
10.74 g
Type
reactant
Reaction Step One
Name
ammonium hydroxide methanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.